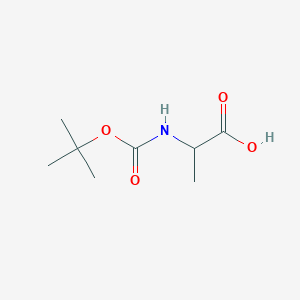

2-((tert-Butoxycarbonyl)amino)propanoic acid

概要

説明

2-((tert-Butoxycarbonyl)amino)propanoic acid, also known as this compound, is a useful research compound. Its molecular formula is C8H15NO4 and its molecular weight is 189.21 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 108686. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用機序

Target of Action

Boc-DL-Ala-OH, also known as BOC-DL-ALANINE, is primarily used as a protective group for amino acids in peptide synthesis . The primary target of this compound is the amino group of alanine, which it protects during the synthesis process .

Mode of Action

Boc-DL-Ala-OH acts by attaching to the amino group of alanine, forming a protective layer that prevents the amino group from reacting with other compounds during the synthesis process . This protection is temporary and can be removed when needed, allowing the alanine to participate in further reactions .

Biochemical Pathways

The main biochemical pathway involved in the action of Boc-DL-Ala-OH is peptide synthesis . By protecting the amino group of alanine, Boc-DL-Ala-OH allows for the controlled assembly of peptides, ensuring that the amino acids are joined in the correct order .

Result of Action

The primary result of Boc-DL-Ala-OH’s action is the successful synthesis of peptides with the correct sequence of amino acids .

Action Environment

The action of Boc-DL-Ala-OH is influenced by various environmental factors. For instance, it should be stored in a dark, dry place at room temperature to maintain its stability . Additionally, it should be handled with care to avoid contact with skin and eyes, and inhalation of its powder or solution should be avoided .

生化学分析

Biochemical Properties

Boc-DL-Ala-OH plays a significant role in biochemical reactions. As an amino acid protecting group, it can protect the amino and carboxyl groups of alanine, maintaining their stability during the synthesis process . This property allows Boc-DL-Ala-OH to interact with various enzymes, proteins, and other biomolecules, facilitating the synthesis of complex peptides.

Cellular Effects

The effects of Boc-DL-Ala-OH on cells and cellular processes are primarily related to its role in peptide synthesis. By protecting the amino and carboxyl groups of alanine, Boc-DL-Ala-OH can influence cell function by enabling the production of specific peptides. These peptides can then impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, Boc-DL-Ala-OH exerts its effects through its role as a protecting group. It binds to the amino and carboxyl groups of alanine, protecting these functional groups from reacting prematurely during the synthesis process . This protection can influence enzyme activity, binding interactions with other biomolecules, and changes in gene expression.

Temporal Effects in Laboratory Settings

Over time in laboratory settings, the effects of Boc-DL-Ala-OH can change as the synthesis process progresses. The compound’s stability, degradation, and long-term effects on cellular function can vary depending on the specific conditions of the experiment .

Metabolic Pathways

Boc-DL-Ala-OH is involved in the metabolic pathways related to peptide synthesis. It interacts with enzymes and cofactors involved in these pathways, potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

Boc-DL-Ala-OH is transported and distributed within cells and tissues as part of the larger molecules it helps to synthesize. The compound itself does not have specific transporters or binding proteins, but the peptides it helps create can interact with various cellular components and influence their localization or accumulation .

Subcellular Localization

The subcellular localization of Boc-DL-Ala-OH is primarily within the cytoplasm, where peptide synthesis occurs. The compound does not have specific targeting signals or post-translational modifications that direct it to specific compartments or organelles .

生物活性

2-((tert-Butoxycarbonyl)amino)propanoic acid, commonly referred to as Boc-amino acid, is an important compound in medicinal chemistry and biochemistry. It features a tert-butoxycarbonyl (Boc) protecting group, which is widely used in peptide synthesis due to its stability and ease of removal. This article explores the biological activity of this compound, focusing on its interactions with various biological systems, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C₉H₁₉NO₄, with a molecular weight of approximately 187.25 g/mol. The presence of the Boc group enhances the compound's stability and solubility in organic solvents, making it a versatile building block for synthesizing peptides and other bioactive molecules.

1. Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. These include activity against various pathogens such as bacteria and viruses. For instance, studies have shown that derivatives of Boc-amino acids can inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as viruses like HIV and influenza .

2. Anti-Cancer Properties

The compound has been investigated for its potential anti-cancer effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells through various pathways, including the activation of caspases and modulation of the NF-κB signaling pathway . Additionally, its derivatives have been studied for their ability to disrupt cell cycle progression in cancer cells, leading to increased rates of cell death .

3. Neuroprotective Effects

Preliminary data suggest that this compound may have neuroprotective effects. It has been associated with the modulation of neuronal signaling pathways, which could be beneficial in conditions such as neurodegenerative diseases . The ability to cross the blood-brain barrier (BBB) enhances its potential as a therapeutic agent for brain-related disorders.

Cell Cycle Regulation

The compound influences cell cycle dynamics by affecting key regulatory proteins involved in mitosis. Studies indicate that it can inhibit specific kinases that are crucial for cell division, thereby preventing tumor growth .

Apoptosis Induction

This compound triggers apoptotic pathways through mitochondrial depolarization and subsequent release of cytochrome c into the cytosol. This process activates caspases that lead to cellular disassembly and death .

Inflammatory Response Modulation

This compound also appears to modulate inflammatory responses by influencing cytokine production and immune cell activation. Its interaction with G-protein coupled receptors (GPCRs) suggests a role in regulating inflammation and immune responses .

Case Studies

| Study | Findings |

|---|---|

| Study A | Demonstrated significant antimicrobial activity against E. coli using Boc-amino acid derivatives. |

| Study B | Showed induction of apoptosis in breast cancer cell lines upon treatment with Boc-amino acids. |

| Study C | Reported neuroprotective effects in a rat model of Alzheimer's disease using this compound. |

科学的研究の応用

Peptide Synthesis

One of the primary applications of 2-((tert-Butoxycarbonyl)amino)propanoic acid is in the solid-phase synthesis of peptides . The Boc group facilitates the stepwise addition of amino acids to growing peptide chains while protecting the amine groups from unwanted reactions during synthesis. This method has been instrumental in producing various peptides used in therapeutic applications and research.

Protein Assembly and Molecular Recognition

The compound plays a role in protein assembly through synthetic molecular recognition motifs. These motifs are essential for creating complex protein structures that can mimic natural proteins or serve specific functions in biochemical pathways.

Antibiotic Development

Research has indicated that derivatives of this compound can be utilized in the synthesis of gramicidin S cyclic analogs , which exhibit antibiotic properties. These compounds are being explored for their potential to combat multidrug-resistant bacterial strains.

HCV Protease Inhibitors

The compound has been investigated for its application in developing HCV protease inhibitors . Modifications to the Boc-protected amino acid structure can lead to analogs that effectively inhibit hepatitis C virus replication, providing a pathway for antiviral drug development.

Directed Peptide Assembly

In addition to peptide synthesis, this compound is used in directed peptide assembly at lipid-water interfaces, which is crucial for studying membrane proteins and their interactions.

A study highlighted the synthesis of various derivatives based on this compound and their biological activities against multidrug-resistant pathogens. The findings suggested that certain modifications significantly enhanced antimicrobial activity against strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis (MIC values ranging from 1 to 8 µg/mL) .

Ergogenic Supplements

Research indicates that amino acids and their derivatives, including this compound, are commercially used as ergogenic supplements . These compounds influence anabolic hormone secretion and enhance physical performance during exercise by preventing muscle damage and improving recovery times .

Synthetic Routes

The synthesis of this compound typically involves:

- Alkylation of precursors with di-tert-butyl dicarbonate under basic conditions.

- Oxidation processes involving potassium permanganate to yield desired products.

Reaction Types

Key reactions include:

- Oxidation : Converting N-protected β-aminoalcohols into more reactive intermediates.

- Substitution : The addition of the Boc group to amines under controlled conditions to ensure selectivity.

Data Table: Summary of Applications

| Application Area | Description |

|---|---|

| Peptide Synthesis | Used in solid-phase synthesis; protects amine groups during assembly |

| Protein Assembly | Facilitates synthetic molecular recognition motifs |

| Antibiotic Development | Synthesis of gramicidin S analogs; combats multidrug-resistant bacteria |

| HCV Protease Inhibitors | Development of antiviral compounds targeting hepatitis C |

| Directed Peptide Assembly | Assists in studying membrane proteins at lipid-water interfaces |

化学反応の分析

Deprotection of the Boc Group

The tert-butoxycarbonyl (Boc) group is a widely used amine-protecting group that can be selectively removed under acidic conditions. Common deprotection methods include:

- Trifluoroacetic Acid (TFA) : Cleaves the Boc group at room temperature in dichloromethane (DCM) .

- Methanesulfonic Acid (MsOH) : Efficiently removes Boc in anhydrous tert-butyl acetate/DCM mixtures while preserving ester functionalities .

- Hydrochloric Acid (HCl) : Used in dioxane for Boc deprotection under mild conditions .

Example :

In a synthesis of β-amino alcohols, Boc-β-alanine undergoes deprotection with MsOH to yield free amines, enabling subsequent N-methylation .

Peptide Coupling Reactions

The carboxylic acid group participates in amide bond formation via activation with coupling agents:

| Coupling Agent | Reaction Conditions | Example Product | Yield |

|---|---|---|---|

| Carbodiimides (EDC) | DCM, 0°C to RT | Boc-β-alanine-Gly-OH | 80–95% |

| HOBt/DIC | DMF, RT | Cyclic peptides | 75% |

Key Finding :

Boc-β-alanine exhibits high coupling efficiency in solid-phase peptide synthesis (SPPS) due to its resistance to racemization under standard conditions .

Oxidation Reactions

The α-carbon undergoes oxidation to form ketones or aldehydes:

- Potassium Permanganate (KMnO₄) : Oxidizes β-amino alcohols to β-keto acids in aqueous acetonitrile (e.g., conversion to 2-methyl-3-(triazolyl)propanoic acid) .

- Swern Oxidation : Converts alcohols to ketones with oxalyl chloride/DMSO.

Mechanistic Insight :

Steric hindrance from the Boc group slows oxidation rates compared to unprotected analogs, requiring optimized stoichiometry .

Alkylation and Functionalization

The amine moiety participates in alkylation post-deprotection:

| Reagent | Product | Application |

|---|---|---|

| Dimethyl sulfate | N-Methyl-β-alanine derivatives | Neuromodulator precursors |

| Benzyl bromide | Benzyl-protected amines | Peptide side-chain protection |

Case Study :

N-Methylation using dimethyl sulfate in tetrahydrofuran (THF) achieves >90% regioselectivity for drug candidate synthesis .

Esterification and Decarboxylation

- Esterification : The carboxylic acid reacts with alcohols (e.g., methanol) under acidic catalysis to form esters (e.g., methyl 2-(Boc-amino)propanoate) .

- Decarboxylation : Thermal decomposition at 150–200°C yields CO₂ and Boc-protected amines, useful in heterocycle synthesis.

Interaction with Biological Targets

Boc-β-alanine derivatives exhibit modulatory effects:

| Derivative | Biological Activity | Target |

|---|---|---|

| 3-(Pyridin-3-yl)propanoic acid | Antiviral (HSV-1 inhibition) | Viral polymerases |

| 4-Biphenylyl analogs | Anti-inflammatory (TNF-α reduction) | Macrophage signaling |

Research Highlight :

Fluorinated derivatives (e.g., 2-fluoro-pyridin-4-yl) show enhanced blood-brain barrier permeability in preclinical models.

Comparative Reactivity

The Boc group’s electron-withdrawing nature influences reaction pathways:

| Reaction | Boc-β-Alanine | Unprotected β-Alanine |

|---|---|---|

| Amide coupling rate | Slower | Faster |

| Oxidation stability | Higher | Lower |

| Solubility in DCM | 25 mg/mL | <5 mg/mL |

Q & A

Basic Research Questions

Q. What are the optimal coupling reagents for synthesizing Boc-protected amino acid derivatives like 2-((tert-Butoxycarbonyl)amino)propanoic acid?

The synthesis of Boc-protected amino acids often employs carbodiimide-based coupling agents such as DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), with DMAP (4-dimethylaminopyridine) as a catalyst to enhance reactivity. For example, DCC and DMAP were used in the synthesis of a related compound, (R)-2-((tert-butoxycarbonyl)amino)propanoate, to facilitate amide bond formation . Researchers should optimize equivalents of coupling agents (typically 1.2–1.5 equiv) and monitor reaction progress via TLC or LC-MS to minimize side products.

Q. How can purity and structural integrity of this compound be validated?

Analytical characterization should include:

- HPLC : Assess purity using a C18 column with UV detection at 210–220 nm.

- NMR : Confirm the presence of the Boc group (tert-butyl singlet at ~1.4 ppm in H NMR) and carboxylic acid proton (broad peak at ~12 ppm).

- Mass Spectrometry : Verify molecular weight (e.g., [M+H] for CHNO: 190.1 g/mol) .

- Melting Point : Compare observed values with literature data (e.g., derivatives like 3-[(tert-Boc)amino]-5-hydroxybenzoic acid melt at 150–151°C) .

Q. What safety protocols are critical when handling Boc-protected amino acids?

Key precautions include:

- Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of fine particles.

- Storage : Keep at 2–8°C in airtight containers under inert gas (e.g., N) to prevent hydrolysis .

- Spill Management : Neutralize spills with sodium bicarbonate and dispose via hazardous waste protocols .

Advanced Research Questions

Q. How does stereochemical purity impact the utility of Boc-protected amino acids in peptide synthesis?

Enantiomeric impurities (>98% ee is typically required) can disrupt peptide folding or receptor binding. Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) or polarimetry can quantify enantiomeric excess. For example, (R)- and (S)-isomers of Boc-protected amino acids show distinct retention times in chiral separations .

Q. What strategies resolve contradictions in reported physicochemical data (e.g., missing boiling points)?

Cross-reference multiple databases (e.g., PubChem, Cayman Chemical) and validate experimentally. For missing data like boiling points, use computational tools (e.g., EPI Suite) to estimate properties or refer to analogs (e.g., tert-butoxycarbonyl derivatives often decompose before boiling) .

Q. How can Boc-protected amino acids be functionalized for targeted drug delivery systems?

- Carboxylic Acid Activation : Convert the acid to an activated ester (e.g., NHS ester) for conjugation with amine-containing ligands.

- Orthogonal Protection : Introduce photo-labile or enzyme-cleavable groups (e.g., nitrobenzyl) alongside the Boc group for controlled release .

Q. What are the environmental risks associated with Boc-protected amino acids, and how can they be mitigated?

Environmental hazards include aquatic toxicity (e.g., LC < 10 mg/L for some derivatives). Disposal should follow EPA guidelines: incineration for organic residues and neutralization of acidic waste before landfill disposal .

Q. Methodological Challenges and Solutions

Q. Why do Boc-protected amino acids exhibit variability in crystallization behavior, and how can this be controlled?

Crystallization is influenced by solvent polarity (e.g., ethyl acetate/hexane mixtures) and cooling rates. Slow evaporation at 4°C or anti-solvent addition (e.g., diethyl ether) improves crystal formation. Impurities from incomplete Boc deprotection (e.g., residual TFA) can inhibit crystallization and require rigorous washing .

Q. How can researchers optimize synthetic routes to minimize racemization during Boc protection?

- Low-Temperature Reactions : Perform reactions at 0–4°C to reduce base-catalyzed racemization.

- Mild Bases : Use Hünig’s base (DIPEA) instead of stronger bases like NaOH.

- In Situ Monitoring : Track racemization via circular dichroism (CD) or chiral HPLC .

Q. Applications in Drug Development

Q. What role do Boc-protected amino acids play in prodrug design?

The Boc group enhances solubility and stability of amino acid prodrugs. For instance, phosphate prodrugs of antiviral agents utilize Boc protection to mask polar groups, improving oral bioavailability. Enzymatic cleavage in vivo releases the active drug .

特性

IUPAC Name |

2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO4/c1-5(6(10)11)9-7(12)13-8(2,3)4/h5H,1-4H3,(H,9,12)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVHJQCGUWFKTSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3744-87-4 | |

| Record name | 3744-87-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108686 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-N-Boc-aminopropionic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。